molecular formula C41H64O14 B1140535 3,3,4-トリデゥテリオ-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-ジヒドロキシ-6-メチルオキサン-2-イル)オキシ-4-ヒドロキシ-6-メチルオキサン-2-イル]オキシ-4-ヒドロキシ-6-メチルオキサン-2-イル]オキシ-12,14-ジヒドロキシ-10,13-ジメチル-1,2,3,4,5,6,7,8,9,11,12,15,16,17-テトラデカヒドロシクロペンタ[a]フェナントレン-17-イル]フラン-2-オン CAS No. 127299-95-0

3,3,4-トリデゥテリオ-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-ジヒドロキシ-6-メチルオキサン-2-イル)オキシ-4-ヒドロキシ-6-メチルオキサン-2-イル]オキシ-4-ヒドロキシ-6-メチルオキサン-2-イル]オキシ-12,14-ジヒドロキシ-10,13-ジメチル-1,2,3,4,5,6,7,8,9,11,12,15,16,17-テトラデカヒドロシクロペンタ[a]フェナントレン-17-イル]フラン-2-オン

カタログ番号: B1140535
CAS番号: 127299-95-0
分子量: 784.0 g/mol
InChIキー: LTMHDMANZUZIPE-YTQDZEBXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3,3,4-trideuterio-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one” is a highly complex organic molecule. This compound features multiple hydroxyl groups, deuterium atoms, and a cyclopenta[a]phenanthrene core, making it a subject of interest in various fields of scientific research.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a model to study complex reaction mechanisms, stereochemistry, and the effects of deuterium substitution on chemical reactivity.

Biology

In biology, the compound may be used to study the interactions between complex organic molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or anti-viral activities.

Industry

In industry, the compound may find applications in the development of new materials, pharmaceuticals, or as a catalyst in chemical reactions.

作用機序

Target of Action

Digoxin-d3, also known as 3,3,4-trideuterio-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one, primarily targets the Na+/K±ATPase enzyme in cardiac tissues . This enzyme plays a crucial role in maintaining the intracellular environment by regulating the entry and exit of sodium and potassium .

Mode of Action

Digoxin-d3 binds to and inhibits the Na+/K±ATPase enzyme in an ATP- and Mg2±dependent manner . This inhibition results in the loss of the transmembrane Na+ gradient, which decreases the activity of the Na+/Ca2+ exchanger . Consequently, this leads to an increase in intracellular Ca2+ levels, enhancing myocardial contractility, and cardiac force . It also reduces the heart rate, making it particularly useful in cases of atrial fibrillation .

Biochemical Pathways

The inhibition of the Na+/K±ATPase enzyme by Digoxin-d3 affects several biochemical pathways. It increases the activity of mitochondrial ATPase and actomyosin ATPase in the heart, which is directly correlated with increased myofibrillar contractile strength . The biosynthesis of Digoxin-d3 starts from both cholesterol and phytosterols, unlike previously thought . The identification of the gatekeeping enzyme, cytochrome P450 sterol side chain cleaving enzyme (P450scc), is a key step towards complete elucidation of digoxin biosynthesis .

Pharmacokinetics

Digoxin-d3 has a large volume of distribution due to its high affinity for skeletal and cardiac muscles, intestines, and kidney . It has a distinct distribution phase, which lasts 6-8 hours, and thus its disposition is best described by a two-compartment pharmacokinetic model . Digoxin-d3 has a half-life of approximately 36 hours given at average doses in patients with normal renal function . It is excreted mostly unchanged in the urine .

Action Environment

The action, efficacy, and stability of Digoxin-d3 can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. For example, the use of amiodarone was found to contribute to the clearance of digoxin . Additionally, renal function significantly impacts the pharmacokinetics of Digoxin-d3, with a need for dose reduction in patients with impaired renal function .

Safety and Hazards

Digoxin-d3 is fatal if inhaled or swallowed . It may be harmful by skin absorption and may cause eye, skin, or respiratory system irritation . It is also suspected of causing cancer .

生化学分析

Biochemical Properties

Digoxin-d3, like digoxin, binds to and inhibits the sodium-potassium ATPase (Na+/K±ATPase) in cardiac tissues in an ATP- and magnesium-dependent manner . This inhibition results in an increase in intracellular sodium and calcium levels, enhancing myocardial contractility .

Cellular Effects

In the context of cancer cells, digoxin-d3 has been observed to lead to cell cycle arrest in the G0/G1 phase . It also increases cytotoxicity, reducing cell proliferation . These effects are likely due to the disruption of ion homeostasis within the cell caused by the inhibition of Na+/K±ATPase .

Molecular Mechanism

The molecular mechanism of digoxin-d3 involves its binding to the Na+/K±ATPase, inhibiting the enzyme’s function . This leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, leading to increased intracellular calcium levels . The increase in calcium enhances the contractility of the cardiac muscle .

Temporal Effects in Laboratory Settings

Over time, digoxin-d3, like digoxin, can lead to changes in cellular function. For instance, it has been observed to cause a reduction in heart rate over time due to its influence on the cardiac electrical conduction pathway

Dosage Effects in Animal Models

While specific studies on the dosage effects of digoxin-d3 in animal models are limited, it is known that digoxin, the non-deuterated form, has a narrow therapeutic index, with severe toxic effects such as cardiac arrhythmias occurring at plasma concentrations only twice the therapeutic range . Therefore, careful dosage adjustment is crucial when using digoxin or its derivatives.

Metabolic Pathways

Digoxin-d3 is likely to be involved in similar metabolic pathways as digoxin. About 13% of a digoxin dose is metabolized, with several urinary metabolites existing, including dihydrodigoxin and digoxigenin bisdigitoxoside . These metabolites are thought to be produced through hydrolysis, oxidation, and conjugation .

Transport and Distribution

Digoxin-d3, like digoxin, is widely distributed in the body due to its high affinity for skeletal and cardiac muscles, intestines, and kidneys . It has a distinct distribution phase, which lasts 6-8 hours, and its disposition is best described by a two-compartment pharmacokinetic model .

Subcellular Localization

The subcellular localization of digoxin-d3 is not well-documented. Given its similarity to digoxin, it is likely to be found in similar locations within the cell. For instance, digoxin is known to bind to the Na+/K±ATPase, which is located in the plasma membrane of cells

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the introduction of deuterium atoms, the formation of the cyclopenta[a]phenanthrene core, and the attachment of various hydroxyl and methyloxan groups. Each step requires specific reaction conditions, such as temperature control, catalysts, and solvents.

Industrial Production Methods

Industrial production of such a complex molecule would likely involve advanced techniques such as automated synthesis, high-throughput screening, and the use of specialized reactors to ensure high yield and purity.

化学反応の分析

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Various functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

類似化合物との比較

Similar Compounds

    Cholesterol: Similar cyclopenta[a]phenanthrene core but lacks the extensive hydroxylation and deuterium substitution.

    Steroids: Share the cyclopenta[a]phenanthrene core and some functional groups but differ in the specific arrangement and types of substituents.

Uniqueness

The uniqueness of this compound lies in its combination of deuterium atoms, multiple hydroxyl groups, and the complex cyclopenta[a]phenanthrene core. This makes it a valuable compound for studying the effects of these features on chemical reactivity and biological activity.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Digoxin-d3 involves the modification of Digoxin, a cardiac glycoside, with three deuterium atoms at specific positions. The synthesis pathway involves several steps, including protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "Digitoxigenin", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Bromoacetic acid", "Triethylamine (TEA)", "Dimethylformamide (DMF)", "Thionyl chloride (SOCl2)", "Methanol (MeOH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Acetic anhydride", "Pyridine", "Chloroform (CHCl3)" ], "Reaction": [ "Protection of the hydroxyl group at C-3 of Digitoxigenin with acetic anhydride and pyridine to form Ac-Digitoxigenin", "Reaction of Ac-Digitoxigenin with bromoacetic acid and TEA in DMF to form Digoxin-3-acetate", "Deprotection of the acetyl group at C-3 of Digoxin-3-acetate with NaOH in methanol to form Digoxin", "Reaction of Digoxin with SOCl2 in chloroform to form Digoxin chloride", "Reduction of Digoxin chloride with NaBH4 in D2O to form Digoxin-d3" ] }

CAS番号

127299-95-0

分子式

C41H64O14

分子量

784.0 g/mol

IUPAC名

3,5,5-trideuterio-4-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one

InChI

InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3/i12D,18D2

InChIキー

LTMHDMANZUZIPE-YTQDZEBXSA-N

異性体SMILES

[2H]C1=C(C(OC1=O)([2H])[2H])C2CCC3(C2(C(CC4C3CCC5C4(CCC(C5)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)C)O)C)O

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CCC(=O)O8)O)C)O)C)C)C)O)O

正規SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O

同義語

(3β,5β,12β)-3-[(O-2,6-Dideoxy-β-D-ribo-hexopyranosyl-(1-4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1-4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxyl]-12,14-dihydroxycard-20(22)-enolide-d3;  Digacin-d3;  Dilanacin-d3;  Lanicor-d3; 

製品の起源

United States
Customer
Q & A

Q1: What is Digoxin-d3 primarily used for in a research setting?

A1: Digoxin-d3 is a deuterated form of digoxin, a cardiac glycoside drug, primarily employed as an internal standard in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ]. Its use allows for accurate quantification of digoxin in biological samples by mitigating variability during sample preparation and analysis.

Q2: Can you elaborate on how Digoxin-d3 aids in the quantification of Digoxin in biological samples?

A2: Digoxin-d3 possesses similar chemical properties to digoxin but differs in mass due to the presence of deuterium atoms. This allows researchers to differentiate the two compounds in a mass spectrometer. By adding a known amount of Digoxin-d3 to a biological sample, such as plasma or urine, researchers can compare the signal intensities of Digoxin and Digoxin-d3 to accurately determine the concentration of Digoxin in the sample. [, ].

Q3: Have there been any studies looking at Digoxin levels in patients with specific conditions?

A3: Yes, a study investigated therapeutic drug monitoring (TDM) of plasma digoxin levels in patients with COVID-19 using UPLC-MS/MS, with Digoxin-d3 as an internal standard []. The study aimed to ensure appropriate digoxin concentrations and minimize toxicity risks in these patients.

Q4: Are there established analytical methods for quantifying Digoxin in biological samples?

A4: Several research papers detail validated LC-MS/MS methods for quantifying digoxin in human plasma and urine using Digoxin-d3 as an internal standard [, ]. These methods emphasize achieving high sensitivity and accuracy for therapeutic drug monitoring and forensic toxicological analyses.

Q5: Has the use of Digoxin-d3 enabled researchers to overcome any specific analytical challenges in Digoxin research?

A5: The use of Digoxin-d3 in LC-MS/MS assays has addressed challenges related to matrix effects and variations during sample preparation [, ]. This has significantly improved the accuracy and reliability of Digoxin quantification in biological samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。